molecular formula C18H21NO2 B4939077 N-benzyl-N-ethyl-2-phenoxypropanamide

N-benzyl-N-ethyl-2-phenoxypropanamide

Cat. No.: B4939077
M. Wt: 283.4 g/mol
InChI Key: BZIHXDIDMJTSTP-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-phenoxypropanamide is a tertiary amide characterized by a propanamide backbone substituted with benzyl and ethyl groups on the nitrogen atom and a phenoxy group at the 2-position.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-19(14-16-10-6-4-7-11-16)18(20)15(2)21-17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHXDIDMJTSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the amidation of 2-phenoxypropanoic acid with N-benzyl-N-ethylamine. The reaction typically requires a catalyst, such as a hydrolytic enzyme or a chemical catalyst, to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in an organic solvent like heptane, and may require elevated temperatures (e.g., 80°C) and extended reaction times (e.g., 72 hours) to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-benzyl-N-ethyl-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of amide bond formation. It may also serve as a model compound for investigating the interactions between amides and biological molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of polymers, detergents, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Notable Features
N-Benzyl-N-ethyl-2-phenoxypropanamide Benzyl, ethyl (N-substituents); phenoxy (C2) Balanced lipophilicity; potential CNS activity due to aromatic groups
N-Benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide Dimethylaminoethyl (N-substituent); oxopyridinyl, phenyl (C3) Enhanced polarity from pyridinone; possible kinase inhibition
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide Benzimidazole (N-substituent); methoxyphenoxy (C2) High rigidity; potential antiparasitic or antiviral activity
N-Benzyl-2-methyl-3-phenylpropanamide Benzyl (N-substituent); methyl (C2), phenyl (C3) Simplified backbone; utility in catalytic amidation studies
N-Benzyl-N-(4-{2-[(2-methylpropyl)amino]-2-oxoethyl}phenyl)propanamide Branched alkylamide (N-substituent); phenyl (C4) Increased steric bulk; potential protease inhibition

Key Findings from Structural Comparisons

Bioactivity Implications: The dimethylaminoethyl and oxopyridinyl groups in enhance water solubility and metal-chelating capacity, making it a candidate for enzyme inhibition. The benzimidazole moiety in introduces planar aromaticity, which is critical for DNA intercalation or receptor binding in antiparasitic drugs.

Synthetic Accessibility :

  • Rhodium-catalyzed methods (e.g., ) are effective for synthesizing branched propanamides but may require optimization for sterically hindered derivatives like .

Physicochemical Properties :

  • Methoxy groups (as in ) increase electron density and metabolic stability, whereas ethyl or methylpropyl substituents (as in ) elevate logP values, influencing pharmacokinetic profiles.

Hypothetical Research Directions

  • Drug Design : Structural hybridization with or could yield dual-action molecules (e.g., kinase inhibitors with improved blood-brain barrier penetration).
  • Material Science: The phenoxy group’s electron-rich nature may facilitate π-stacking in supramolecular assemblies.

Limitations and Knowledge Gaps

  • No explicit data on the target compound’s solubility, stability, or toxicity were found in the provided evidence.
  • Further studies are required to validate synthetic routes and biological activities inferred from structural analogs.

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